3-methoxy-N-3-pyridinyl-2-naphthamide
Description
3-Methoxy-N-3-pyridinyl-2-naphthamide is a pyridine-containing naphthamide derivative characterized by a methoxy substituent at the 3-position of the naphthalene ring and an amide linkage to the 3-pyridinyl group. Its molecular formula is C₁₇H₁₃N₂O₂, with a molecular weight of 277.3 g/mol. The planar naphthamide scaffold facilitates π-π stacking interactions with hydrophobic enzyme pockets, while the pyridine moiety contributes to hydrogen bonding .
Properties
IUPAC Name |
3-methoxy-N-pyridin-3-ylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-10-13-6-3-2-5-12(13)9-15(16)17(20)19-14-7-4-8-18-11-14/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTUCYVEUNSRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs of 3-methoxy-N-3-pyridinyl-2-naphthamide include:
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) |
|---|---|---|---|---|
| This compound | -OCH₃ (C3) | 277.3 | 2.8 | 12.5 |
| 3-Hydroxy-N-3-pyridinyl-2-naphthamide | -OH (C3) | 263.3 | 1.2 | 45.8 |
| 3-Methyl-N-3-pyridinyl-2-naphthamide | -CH₃ (C3) | 261.3 | 3.1 | 8.2 |
| N-3-Pyridinyl-2-naphthamide (parent) | None (C3) | 247.3 | 2.5 | 10.3 |
Key Observations :
- Methoxy vs. Hydroxy : The methoxy derivative exhibits higher lipophilicity (LogP 2.8 vs. 1.2) but lower solubility than the hydroxy analog, suggesting trade-offs between membrane permeability and bioavailability .
- Unsubstituted Parent : The absence of a C3 substituent results in intermediate LogP (2.5) and solubility, highlighting the methoxy group’s role in optimizing balance .
Pharmacological Activity
Kinase Inhibition (IC₅₀ Values)
| Compound | JAK3 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Ratio (JAK3/EGFR) |
|---|---|---|---|
| This compound | 18.4 | 420 | 22.8 |
| 3-Hydroxy-N-3-pyridinyl-2-naphthamide | 45.2 | 380 | 8.4 |
| 3-Methyl-N-3-pyridinyl-2-naphthamide | 32.7 | 550 | 16.8 |
| Parent Compound | 95.6 | 620 | 6.5 |
Findings :
- The methoxy derivative demonstrates superior JAK3 inhibition (IC₅₀ 18.4 nM) and selectivity over EGFR compared to analogs, likely due to optimal steric and electronic interactions with the JAK3 ATP-binding pocket .
- The hydroxy analog shows reduced potency (IC₅₀ 45.2 nM), possibly due to increased polarity disrupting hydrophobic interactions .
Metabolic Stability
Studies in human liver microsomes reveal:
- 3-Methoxy analog : Half-life (t₁/₂) = 48 minutes; moderate CYP3A4-mediated oxidation.
- 3-Hydroxy analog: t₁/₂ = 12 minutes; rapid glucuronidation due to phenolic -OH group .
- 3-Methyl analog : t₁/₂ = 65 minutes; enhanced stability from reduced metabolic sites.
Critical Analysis of Divergent Findings
While most studies highlight the methoxy derivative’s superiority in kinase inhibition, one conflicting report suggests that the methyl analog exhibits higher blood-brain barrier penetration in rodent models, raising questions about context-dependent efficacy . Additionally, a 2023 study disputes the parent compound’s low solubility, proposing formulation-based enhancements to improve bioavailability .
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